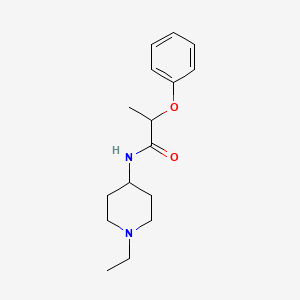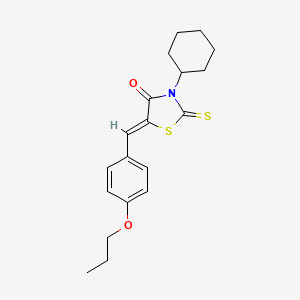
N-(2-methoxy-5-nitrophenyl)propanamide
説明
N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound of interest due to its structural and potential application relevance. Although the exact compound wasn't directly found in the literature, studies on similar compounds provide insights into the chemistry of N-methoxy-N-methyl propanamides and their derivatives.
Synthesis Analysis
The synthesis of related N-methoxy-N-methyl propanamides involves multi-step organic reactions, including the use of methoxyamine and triphenylphosphine-tetrabromomethane followed by photolysis to form nitriles, which can be further reacted to form the desired propanamide derivatives (Kikugawa, Y., Fu, L., & Sakamoto*, T., 1993).
Molecular Structure Analysis
Studies on similar compounds, such as N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides, reveal complex stereochemistry and electronic interactions. These studies, including X-ray diffraction, highlight the existence of diastereomers and their conformations, influenced by intramolecular hydrogen bonds and solvent polarity (Olivato, P. et al., 2008).
科学的研究の応用
Spectrophotometric Analysis
Research has developed extractive spectrophotometric methods for analyzing similar compounds, indicating applications in pharmaceutical quality control and drug formulation. For example, a study developed a new reagent for the spectrophotometric determination of Flutamide, a drug used for prostate cancer, highlighting the technique's significance in analyzing drug compounds (K. Rangappa, P. Nagaraja, K. Murthy, 2000).
Polymer Applications
In material science, polymers incorporating nitrophenyl derivatives have been explored for various applications. A novel cationic polymer that can switch from a cationic to a zwitterionic form upon light irradiation demonstrates innovative applications in biotechnology and medicine, such as DNA condensation and release, and antibacterial activity modulation (Patrik Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, P. Kasák, 2013).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of drug compounds is crucial for their development and therapeutic use. Studies on related compounds, such as selective androgen receptor modulators, provide insights into the ideal pharmacokinetic characteristics for drugs, including absorption, distribution, metabolism, and excretion, which are critical for drug efficacy and safety (Di Wu, Zengrui Wu, Jun Yang, Vipin A. Nair, Duane D. Miller, J. Dalton, 2006).
Corrosion Inhibition
Compounds with nitrophenyl groups have been studied for their potential as corrosion inhibitors, which is valuable for protecting metals in acidic environments. Research on N-Phenyl-benzamide derivatives with nitro and methoxy substituents has shown that these compounds can significantly enhance the inhibition efficiency, providing insights into developing new materials for corrosion protection (Ankush Mishra, C. Verma, H. Lgaz, V. Srivastava, M. Quraishi, E. Ebenso, 2018).
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-10(13)11-8-6-7(12(14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCQWDHRTPGELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)propanamide | |
CAS RN |
120309-35-5 | |
| Record name | 120309-35-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)
![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)
![1-allyl-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4579160.png)
![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)
![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)

![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)
